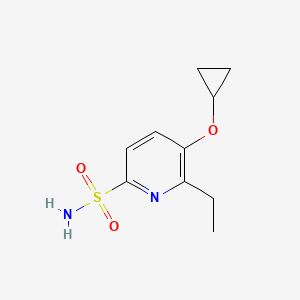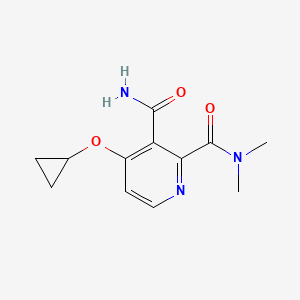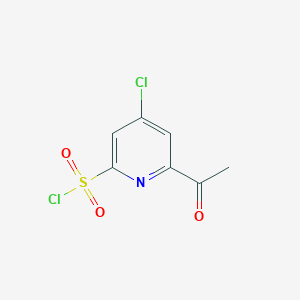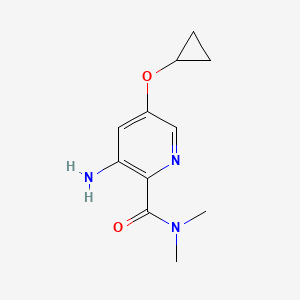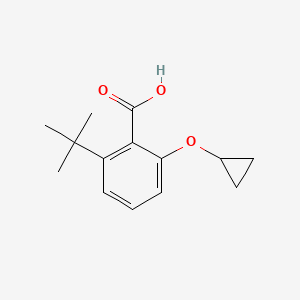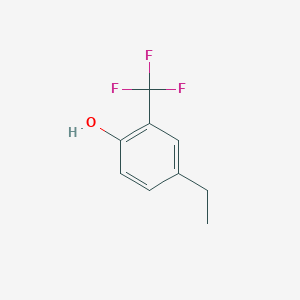
4-Ethyl-2-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring The molecular formula for this compound is C9H9F3O
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, a trifluoromethyl-substituted aryl halide can undergo substitution with an ethyl group under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts alkylation, followed by nucleophilic aromatic substitution to introduce the trifluoromethyl group .
化学反応の分析
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
類似化合物との比較
4-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group and has the trifluoromethyl group in a different position.
4-Ethylphenol: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Ethyl-2-(trifluoromethyl)phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
特性
分子式 |
C9H9F3O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
4-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChIキー |
SYDZWHIJNCHVGH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


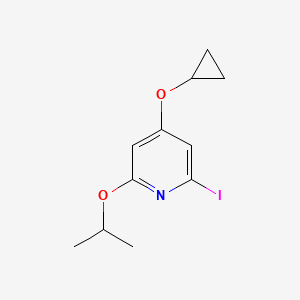


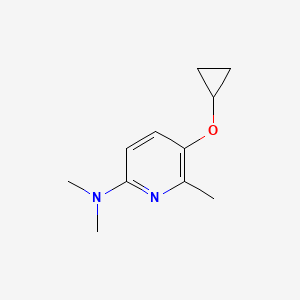
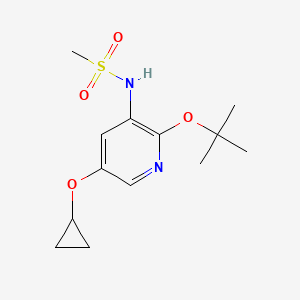
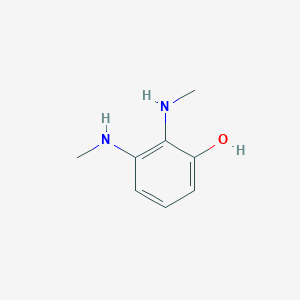
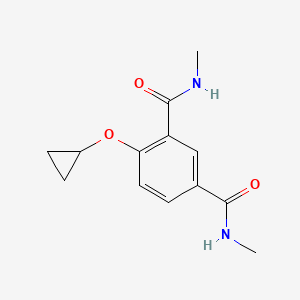
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
